molecular formula C19H21N5O2S B4875963 N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

カタログ番号: B4875963
分子量: 383.5 g/mol
InChIキー: AJRZPZQGCCEDHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interaction between BCL-2 and BAK, which are key regulators of apoptosis.

作用機序

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide works by binding to the BH3-binding groove of BCL-2, which is a key regulator of apoptosis. This binding prevents the interaction between BCL-2 and BAK, which leads to the activation of the apoptotic pathway. This ultimately results in the death of cancer cells or damaged neurons.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. It has also been shown to reduce the levels of amyloid-beta and tau proteins, which are implicated in Alzheimer's disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

One advantage of using N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments is its specificity for the BCL-2 protein. This allows for targeted inhibition of the apoptotic pathway without affecting other cellular processes. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

将来の方向性

Future research on N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide could focus on optimizing its synthesis method to improve its solubility and stability. In addition, further preclinical studies could be conducted to evaluate its efficacy in combination with other anticancer therapies. This compound could also be studied for its potential use in treating other diseases, such as autoimmune disorders and viral infections. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in the development of new therapies.

合成法

The synthesis of N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide involves a multistep process that starts with the reaction of 2-amino-1,3-benzothiazole with chloroacetyl chloride to form 2-chloro-N-(2-thiazolyl)acetamide. This intermediate is then reacted with 4-(3-methoxyphenyl)piperazine to form N-(2-thiazolyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide. Finally, this compound is reacted with ethylene glycol to form this compound.

科学的研究の応用

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to induce apoptosis in cancer cells by targeting the BCL-2 protein, which is overexpressed in many types of cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy option. In addition to its anticancer properties, this compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

特性

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-26-16-4-2-3-15(12-16)24-9-7-23(8-10-24)13-19(25)20-14-5-6-17-18(11-14)22-27-21-17/h2-6,11-12H,7-10,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRZPZQGCCEDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。